![molecular formula C15H12F3N5O B2411428 N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 866131-41-1](/img/structure/B2411428.png)
N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide, commonly known as PFTα, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of the transcription factor p53, which plays a critical role in regulating cell growth and apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research has revealed the antimicrobial properties of various propanamide derivatives, including those structurally related to N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide. For instance, Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized N-(naphthalen-1-yl)propanamide and its derivatives, demonstrating notable antimicrobial activities against various bacteria and fungi species (Evren, Yurttaş, & Yılmaz-Cankilic, 2020). Similarly, Dawbaa et al. (2021) synthesized novel thiazole derivatives, including compounds structurally related to N-(2-pyrimidinyl)propanamide, showing significant antimicrobial and cytotoxic activities (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Herbicidal Activity
Man‐Yun Liu and De-Qing Shi (2014) explored the herbicidal potential of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, finding moderate to good selective herbicidal activity against specific plants (Liu & Shi, 2014).
Cytotoxicity and Psychotropic Activity
A. Zablotskaya et al. (2013) synthesized a series of propanamide derivatives showing cytotoxic and psychotropic activities, suggesting potential applications in pharmacology and oncology (Zablotskaya et al., 2013).
Tumor Hypoxia Markers
Zejun Li et al. (2005) synthesized and radiolabeled novel nitroimidazole-based propanamide derivatives for potential use as tumor hypoxia markers, demonstrating their ability to localize in tumors (Li, Chu, Liu, & Wang, 2005).
properties
IUPAC Name |
N-pyrimidin-2-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O/c1-9(12(24)22-14-19-7-4-8-20-14)23-11-6-3-2-5-10(11)21-13(23)15(16,17)18/h2-9H,1H3,(H,19,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDYTATLDIOPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)
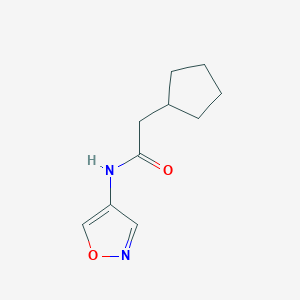
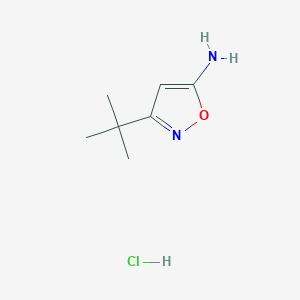
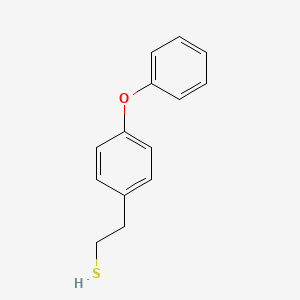
![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)
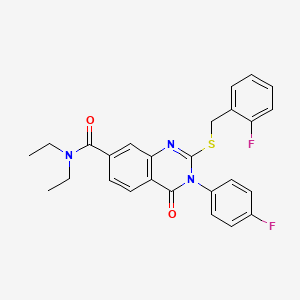
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)
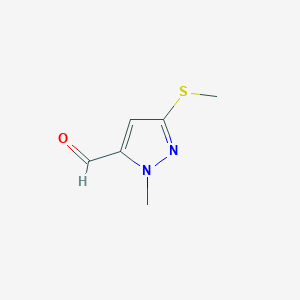
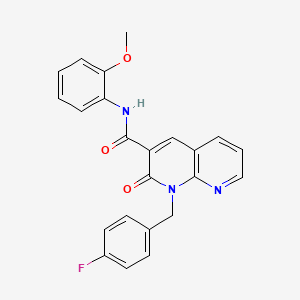
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide](/img/structure/B2411368.png)